molecular formula C16H23FN2O2 B3104566 Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate CAS No. 1488342-80-8

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B3104566
CAS No.: 1488342-80-8
M. Wt: 294.36 g/mol
InChI Key: IBBJDYXFRGULCN-UHFFFAOYSA-N
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Description

General Information: Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate (CAS 1488342-80-8) is a high-purity chemical building block supplied with a minimum purity of ≥95% . This compound features a piperidine ring protected by a Boc (tert-butoxycarbonyl) group and a fluorinated aniline moiety, making it a versatile intermediate in organic synthesis and drug discovery. The molecular formula is C₁₆H₂₃FN₂O₂, and it has a molecular weight of 294.36 g/mol . Research Applications: This compound is primarily valued in medicinal chemistry as a key synthon for the development of novel therapeutic agents. The 4-aminopiperidine structure and the 3-fluoroaniline group are privileged scaffolds found in molecules targeting various biological pathways. While specific applications for this exact compound are proprietary, related piperidine and fluorinated phenyl compounds are extensively researched for their potential as kinase inhibitors, such as p21-activated kinase 4 (PAK4) inhibitors, which are emergent targets in cancer therapy . The structural features of this compound make it suitable for exploring structure-activity relationships (SAR) and for generating compound libraries in high-throughput screening. Handling and Compliance: This product is classified as For Research and Further Manufacturing Use Only and is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBJDYXFRGULCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-amino-3-fluorophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted piperidines .

Scientific Research Applications

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The tert-butyl piperidine-1-carboxylate scaffold is highly modular, with variations in substituent positions significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate 4-amino-3-fluoro 1488342-80-8 C₁₆H₂₃FN₂O₂ 294.37 Reference compound
Tert-butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate 3-amino-5-fluoro 2749921-51-3 C₁₆H₂₃FN₂O₂ 294.37 Fluorine at meta position relative to amino group
Tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate 3-amino-2-fluoro 2749683-29-0 C₁₆H₂₃FN₂O₂ 294.37 Fluorine adjacent to amino group

Key Observations :

  • Electronic Effects: The fluorine’s position influences electron distribution. In the reference compound, the 3-fluoro group is meta to the amino group, creating a distinct dipole compared to the 2-fluoro analog, where steric hindrance may alter conformational flexibility .
  • For example, the 3-amino-5-fluoro isomer may exhibit reduced binding affinity in kinase assays due to altered spatial orientation .

Functional Group Variants

Other analogs substitute the amino-fluorophenyl group with distinct moieties:

Compound Name Substituent CAS Number Molecular Formula Key Differences
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 4-fluoro-3-(trifluoromethyl) 1354953-08-4 C₁₈H₂₂F₄NO₃ Trifluoromethyl group enhances lipophilicity and metabolic stability
Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate Thienopyrimidine N/A C₁₇H₂₃N₃O₂S Heterocyclic substituent introduces π-π stacking potential

Key Observations :

  • Synthetic Utility: Thienopyrimidine-substituted analogs are often precursors for anticancer agents, whereas the reference compound’s amino-fluorophenyl group is more suited for kinase inhibitor development .

Physicochemical Properties

Property Reference Compound 3-Oxopiperidine Analog Thienopyrimidine Analog
Physical State Solid (likely light yellow) Solid (data not available) Solid (data not available)
Purity ≥95% ≥95% ≥95%
Solubility Moderate in DMSO, low in water Lower aqueous solubility due to trifluoromethyl Higher solubility in polar aprotic solvents

Biological Activity

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate (CAS No. 1488342-80-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H23_{23}FN2_{2}O2_{2}
  • Molecular Weight : 294.36 g/mol
  • CAS Number : 1488342-80-8

This compound primarily acts as a modulator of various biological pathways, particularly through its interactions with neurotransmitter systems and enzyme inhibition. Its structural features suggest that it may influence the activity of receptors and enzymes related to neurological disorders.

Key Mechanisms:

  • Inhibition of DYRK1A : Preliminary studies indicate that this compound can inhibit Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in Alzheimer's disease pathology. This inhibition may lead to neuroprotective effects, as evidenced by antioxidant activity in cellular models .
  • Antioxidant Properties : The compound exhibits robust antioxidant effects, which can mitigate oxidative stress in neuronal cells, a factor contributing to neurodegenerative diseases .

Pharmacological Testing

Recent pharmacological evaluations have demonstrated that this compound shows significant efficacy in various assays:

  • DYRK1A Inhibition : The compound has been shown to exhibit nanomolar-level inhibitory activity against DYRK1A, suggesting strong potential for therapeutic applications in Alzheimer's disease .
  • Cell Viability Assays : In vitro studies using human cell lines indicate that the compound may possess antiproliferative properties against cancer cells, although specific IC50_{50} values need further elucidation.

Case Studies

Several studies have highlighted the biological relevance of this compound:

StudyFindings
Study on DYRK1A InhibitionDemonstrated significant inhibition with nanomolar potency, indicating potential for Alzheimer's treatment .
Antioxidant Activity EvaluationConfirmed protective effects against oxidative stress in BV2 microglial cells, supporting neuroprotective claims .
Anticancer ActivityInitial results suggest potential antiproliferative effects on breast and ovarian cancer cell lines, warranting further investigation into its mechanism .

Q & A

Basic: What are the common synthetic routes for synthesizing tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.
  • Step 2: Introduction of the 4-amino-3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the starting material.
  • Step 3: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
  • Step 4: Final deprotection and purification via column chromatography or recrystallization.
    Key challenges include maintaining regioselectivity during aryl group introduction and avoiding side reactions during Boc protection .

Advanced: How can reaction conditions be optimized for introducing the 4-amino-3-fluorophenyl moiety?

Answer:
Optimization focuses on:

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand selection (e.g., SPhos) critical for yield improvement.
  • Solvents: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Temperature: Controlled heating (60–100°C) balances reaction rate and byproduct formation.
  • Substrate pre-activation: Boronic ester derivatives of the aryl group improve coupling efficiency.
    Contradictions in reported yields often stem from trace moisture or oxygen sensitivity, necessitating inert atmospheres .

Basic: What spectroscopic and analytical methods validate the compound’s structure?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirms piperidine ring conformation (e.g., axial/equatorial substituents) and aryl group integration. The fluorine atom induces distinct splitting patterns in aromatic regions .
  • Mass Spectrometry (HRMS): Validates molecular weight (294.36 g/mol) and isotopic patterns.
  • HPLC: Assesses purity (>95% is typical for research-grade material) .
  • X-ray Crystallography: Resolves 3D conformation, critical for studying biological interactions .

Advanced: How to resolve contradictions in reported Boc-deprotection yields?

Answer:
Discrepancies arise from:

  • Acid choice: Trifluoroacetic acid (TFA) vs. HCl in dioxane. TFA offers faster deprotection but may degrade acid-sensitive groups.
  • Temperature: Prolonged exposure to room-temperature TFA increases side reactions (e.g., tert-butyl carbocation formation).
  • Workup methods: Neutralization with NaHCO₃ vs. direct solvent evaporation affects purity.
    Recommend comparative trials with kinetic monitoring (e.g., TLC) to identify optimal conditions .

Safety: What protocols mitigate risks during handling?

Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles are mandatory. Use respiratory protection if airborne particulates are generated .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., TFA).
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What computational tools predict biological interactions of this compound?

Answer:

  • Molecular Docking (AutoDock Vina): Models binding affinity to targets like GPCRs or kinases. The fluorophenyl group’s electronegativity enhances hydrogen-bonding potential.
  • MD Simulations (GROMACS): Assesses stability of ligand-target complexes over nanosecond timescales.
  • QSAR Models: Correlate substituent effects (e.g., fluorine position) with bioactivity. Validate predictions with in vitro assays .

Methodological: How to troubleshoot low yields during final purification?

Answer:

  • Column Chromatography: Optimize solvent gradients (e.g., hexane/EtOAc) based on compound polarity. Use silica gel with appropriate mesh size (230–400).
  • Recrystallization: Test solvent pairs (e.g., ethanol/water) for optimal crystal formation.
  • Impurity Analysis: LC-MS identifies persistent byproducts (e.g., incomplete Boc deprotection). Adjust reaction stoichiometry or quenching protocols .

Advanced: What strategies improve scalability for pilot-scale synthesis?

Answer:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., aryl coupling).
  • Catalyst Recycling: Immobilize Pd catalysts on solid supports to reduce costs.
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

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